molecular formula C14H16N2O2 B105425 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione CAS No. 16418-56-7

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Cat. No. B105425
CAS RN: 16418-56-7
M. Wt: 244.29 g/mol
InChI Key: MUSDGDGZYDTPPU-UHFFFAOYSA-N
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Description

“2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione” is a chemical compound with a unique and complex molecular structure . It belongs to the class of spiro compounds and contains a diazaspiro ring system . The presence of a phenyl group in its structure adds to its aromatic and potentially reactive properties .


Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of a similar compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been developed . The reactions described proceed readily, with high yields and no further purification . Therefore, the proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione” is complex, featuring a diazaspiro ring system . The presence of a phenyl group adds to its aromatic properties .


Chemical Reactions Analysis

The synthesis of similar compounds involves reactions such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . In addition, unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro decane with exocyclic double bonds .

Future Directions

The future directions for “2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione” and similar compounds could involve further exploration of their therapeutic applications, given their wide range of documented therapeutic effects . Additionally, further optimization of their synthesis methods could also be a potential area of research .

properties

IUPAC Name

3-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-14(9-5-2-6-10-14)13(18)16(15-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDGDGZYDTPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506503
Record name 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

CAS RN

16418-56-7
Record name 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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